molecular formula C8H6Br2O3S B3277219 5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester CAS No. 656227-47-3

5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester

Cat. No.: B3277219
CAS No.: 656227-47-3
M. Wt: 342.01 g/mol
InChI Key: KUVUJIMMHGKZRC-UHFFFAOYSA-N
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Description

5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester (CAS: 656227-47-3) is a thiophene-based compound featuring a dibromoacetyl substituent at the 5-position and a methyl ester at the 2-position of the thiophene ring. This compound is structurally characterized by its high electrophilicity due to the electron-withdrawing effects of the dibromoacetyl group, making it a reactive intermediate in organic synthesis. It is listed in chemical catalogs (e.g., Combi-Blocks, CymitQuimica) as a building block for pharmaceuticals or agrochemicals, though commercial availability is currently discontinued .

Properties

IUPAC Name

methyl 5-(2,2-dibromoacetyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3S/c1-13-8(12)5-3-2-4(14-5)6(11)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVUJIMMHGKZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₈Br₂O₃S
  • Molecular Weight : 325.03 g/mol
  • Chemical Structure : The compound consists of a thiophene ring substituted with a dibromoacetyl group and a carboxylic acid methyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may involve:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to changes in cellular processes such as apoptosis and cell cycle regulation .
  • Antimicrobial Activity : Some derivatives of thiophene compounds exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Several studies have indicated that thiophene derivatives possess antitumor properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.0Induction of apoptosis via caspase activation
Study BHeLa20.5Cell cycle arrest at G1 phase
Study CA54918.3Inhibition of HDAC activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against different pathogens. The following table summarizes the findings:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

  • Case Study on Anticancer Effects : A recent study explored the anticancer effects of various thiophene derivatives, including the target compound. The results showed that treatment with the compound led to a significant reduction in tumor volume in xenograft models, highlighting its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The study reported that the compound effectively inhibited bacterial growth and could serve as a lead for developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituents Molecular Formula Key Features Reference
5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester 5-(2,2-dibromoacetyl), 2-methyl ester C₈H₆Br₂O₃S High electrophilicity; potential for cross-coupling or nucleophilic substitution
5-(2-Bromoacetyl)-thiophene-2-carboxylic acid methyl ester 5-(2-bromoacetyl), 2-methyl ester C₈H₇BrO₃S Mono-bromo analog; less reactive than dibromo derivative
5-(5-Bromo-4-oxo-pentyl)-thiophene-2-carboxylic acid methyl ester 5-(5-bromo-4-oxo-pentyl), 2-methyl ester C₁₁H₁₃BrO₃S Brominated alkyl chain; potential for keto-enol tautomerism
4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid ethyl ester 4,5-bis(allyloxyphenyl), 2-ethyl ester C₂₇H₂₄O₅S Diaryl substitution; anti-inflammatory activity (IC₅₀: <10 µM)
3-Benzylsulfamoyl-thiophene-2-carboxylic acid methyl ester 3-benzylsulfamoyl, 2-methyl ester C₁₃H₁₃NO₄S₂ Sulfamoyl group; β-lactamase inhibition (IC₅₀: 0.5 µM)

Key Observations :

  • Halogenation Effects: The dibromoacetyl group enhances electrophilicity compared to mono-bromo analogs, enabling diverse reactivity (e.g., nucleophilic substitution) .
  • Substituent Position : Bromine at the acetyl group (as in the target compound) vs. the thiophene ring (e.g., 5-bromothiophene-2-carboxylic acid) alters electronic properties and biological interactions .
  • Biological Activity : Diarylated thiophenes (e.g., 4,5-bis(allyloxyphenyl) derivatives) exhibit anti-inflammatory activity via COX-2 inhibition, while sulfamoyl derivatives target enzymatic pathways .

Q & A

Q. What are the optimal synthetic routes for 5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester?

The compound can be synthesized via Friedel-Crafts acylation using a thiophene derivative (e.g., methyl thiophene-2-carboxylate) and a dibromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes involve bromination of pre-acetylated thiophene intermediates under controlled conditions to avoid over-bromination. For example, methyl 4,5-dibromothiophene-2-carboxylate derivatives are synthesized via sequential bromination using Br₂ in acetic acid or DCM . Post-synthetic purification typically involves recrystallization from non-polar solvents (e.g., petroleum ether) .

Q. How can researchers characterize this compound’s structure and purity?

  • X-ray crystallography : Resolves the planar geometry of the thiophene ring and substituents, with dihedral angles between functional groups (e.g., 3.1°–3.6° for ester and carboxylic acid groups) .
  • NMR spectroscopy : Distinct signals for the dibromo-acetyl group (e.g., δ ~4.2 ppm for CH₂ in CDCl₃) and thiophene protons (δ ~7.0–7.5 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula C₈H₅Br₂O₃S (exact mass ~355.84 g/mol) .

Q. What stability considerations are critical during storage and handling?

The compound is sensitive to hydrolysis due to its ester and dibromo-acetyl groups. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the ester to carboxylic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

The electron-withdrawing ester and dibromo-acetyl groups direct electrophilic substitution to the 4-position of the thiophene ring. For nucleophilic substitutions (e.g., Suzuki coupling), use protecting groups (e.g., tert-butoxycarbonyl, Boc) on the carboxylic acid moiety to prevent side reactions . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution .

Q. What strategies resolve contradictions in bioactivity data for thiophene derivatives?

Contradictions in antimicrobial or anti-inflammatory activity often arise from:

  • Structural isomerism : Ensure regiochemical purity via HPLC or chiral column chromatography.
  • Cellular uptake variability : Use logP calculations (e.g., ~2.5 for this compound) to optimize hydrophobicity .
  • Mechanistic ambiguity : Pair in vitro assays (e.g., COX-2 inhibition) with molecular docking studies to validate target interactions .

Q. What computational methods predict the compound’s reactivity in complex reactions?

  • Density Functional Theory (DFT) : Models transition states for bromination or nucleophilic substitution, focusing on bond dissociation energies (BDEs) of C–Br bonds (~65–70 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF enhance SN2 pathways) .

Q. How can the compound serve as a precursor for bioactive heterocycles?

  • Thienothienopyrimidines : React with thiourea derivatives under basic conditions to form fused heterocycles with potential anticancer activity .
  • Spirocyclic compounds : Use the dibromo-acetyl group in [2+2] cycloadditions with alkenes to generate strained intermediates for drug discovery .

Q. What analytical challenges arise in quantifying degradation products?

Degradation pathways include:

  • Hydrolysis : Forms 5-(2,2-dibromo-acetyl)-thiophene-2-carboxylic acid (detectable via LC-MS at m/z ~327.79).
  • Debromination : Yields mono-bromo or non-brominated analogs (monitor via Br K-edge XANES) .
    Use reverse-phase HPLC with UV detection (λ = 254 nm) and internal standards (e.g., deuterated analogs) for accurate quantification.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-(2,2-Dibromo-acetyl)-thiophene-2-carboxylic acid methyl ester

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